molecular formula C10H13NO3 B1295555 N-(3,4-Dimethoxyphenyl)acetamide CAS No. 881-70-9

N-(3,4-Dimethoxyphenyl)acetamide

Cat. No.: B1295555
CAS No.: 881-70-9
M. Wt: 195.21 g/mol
InChI Key: DZPYVOWPTBVRJR-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)acetamide is an organic compound with the molecular formula C10H13NO3. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an acetamide group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, and P402 + P404, advising against breathing dust, eating, drinking or smoking when using this product, wearing protective gloves, and storing in a dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows: [ \text{3,4-Dimethoxyaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction can be optimized by controlling parameters such as temperature, reaction time, and the molar ratio of reactants.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reagents or nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 3,4-dimethoxyaniline.

    Substitution: Formation of various substituted phenylacetamides.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The methoxy groups and the acetamide moiety play crucial roles in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenethylamine
  • 3,4-Dimethoxybenzamide

Comparison: N-(3,4-Dimethoxyphenyl)acetamide is unique due to the presence of both methoxy groups and an acetamide moiety. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, while 3,4-Dimethoxyphenylacetic acid is primarily used in organic synthesis, this compound has broader applications in medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(12)11-8-4-5-9(13-2)10(6-8)14-3/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPYVOWPTBVRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288223
Record name N-(3,4-Dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881-70-9
Record name 881-70-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-Dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DIMETHOXYACETANILIDE
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Synthesis routes and methods

Procedure details

In general, the reaction schemes 1 and 2 shown above, may be applied to this specific synthetic sequence. Beginning with Scheme 2, 10 grams (65.28 mmoles) of 4-amino veratrole (Scheme 2, structure VII, a.k.a. 3,4-dimethoxyaniline, Aldrich Chemical Co.) was dissolved in 20 grams of glacial acetic acid in a 100 mL round bottomed flask. To the flask was added 22 grams of ice followed by the dropwise addition of 1.1 equivalents of acetic anhydride (7.3 grams, Aldrich Chemical Co.) with stirring via an addition funnel over a 30 minute time interval. The reaction to make the acetamide intermediate of 4-aminoveratrole occurred with the evolution of heat after which the reaction flask was placed into a water bath and heated for an hour at 55° C. The stirring was continued overnight. The 4-acetamidoveratrole product was not isolated, but the next reaction step was continued by the addition of 5.9 grams of nitric acid in 8 mL of water and the reaction was cooled to 15° C. in an ice-water bath. As the nitration reaction preceded the purple colored reaction solution turned to a red-orange color. The reaction flask was cooled in a refrigerator overnight and a red-orange powder precipitated from the solution.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
22 g
Type
reactant
Reaction Step Four
Quantity
7.3 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
20 g
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do N-(3,4-Dimethoxyphenyl)acetamide derivatives interact with NPP1 and what are the downstream effects?

A1: The research primarily focuses on the this compound scaffold as a starting point for developing NPP1 inhibitors. While the exact binding mode and downstream effects aren't detailed for the specific compound this compound, the research demonstrates that derivatives incorporating this scaffold, specifically 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide (5a), act as potent inhibitors of NPP1. [] This inhibition arises from competitive binding against both the natural substrate ATP and the artificial substrate p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP). [] By inhibiting NPP1, these compounds can modulate extracellular nucleotide levels, which play a crucial role in various physiological and pathological processes.

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